Achievable Iodine Loading and In Vivo Visibility in Radiopaque Drug-Eluting Beads
When used to functionalize PVA-AMPS hydrogel beads, 2,3,5-triiodobenzaldehyde achieves a covalently bound and uniformly distributed iodine concentration of approximately 150 mg/mL within the final DC Bead LUMI™ product [1]. This is a direct, quantitative outcome of using this specific compound as a synthetic precursor. While other iodinated benzaldehydes could theoretically be used for radiopacity, this specific 2,3,5-isomer enables the precise iodine loading needed for clinical utility without disrupting the bead's core drug-ion exchange function. The resulting ~150 mg/mL iodine loading is a verified threshold sufficient for visualization under standard fluoroscopy and computed tomography (CT) imaging modalities used in treatment procedures [2]. This level of performance was further validated in vivo, where doxorubicin-loaded DC Bead LUMI™ could be visualized in the hepatic arteries of a VX2 tumor-bearing rabbit under fluoroscopy and subsequent CT imaging [3].
| Evidence Dimension | Iodine Loading Density (Radiopacity) |
|---|---|
| Target Compound Data | ~150 mg/mL (in DC Bead LUMI™) |
| Comparator Or Baseline | DC Bead™ (Non-radiopaque baseline: 0 mg/mL iodine loading) |
| Quantified Difference | +150 mg/mL (absolute increase from 0 mg/mL baseline) |
| Conditions | PVA-AMPS hydrogel beads, covalent attachment via aldehyde functionality [1][4]. |
Why This Matters
This quantitative iodine loading threshold is necessary to achieve clinically actionable imaging, making this specific isomer a non-negotiable starting material for manufacturing FDA-cleared, imageable embolization devices.
- [1] Ashrafi, K., Tang, Y., Britton, H., Domenichini, A., Willis, S. L., Dreher, M. R., & Lewis, A. L. (2017). Characterization of a novel intrinsically radiopaque Drug-eluting Bead for image-guided therapy: DC Bead LUMI™. Journal of Controlled Release, 250, 36–47. View Source
- [2] Ashrafi, K., Tang, Y., Britton, H., Domenichini, A., Willis, S. L., Dreher, M. R., & Lewis, A. L. (2017). Characterization of a novel intrinsically radiopaque Drug-eluting Bead for image-guided therapy: DC Bead LUMI™. Journal of Controlled Release, 250, 36–47. View Source
- [3] Ashrafi, K., Tang, Y., Britton, H., Domenichini, A., Willis, S. L., Dreher, M. R., & Lewis, A. L. (2017). Characterization of a novel intrinsically radiopaque Drug-eluting Bead for image-guided therapy: DC Bead LUMI™. Journal of Controlled Release, 250, 36–47. View Source
- [4] Ashrafi, K., Tang, Y., Britton, H., Domenichini, A., Willis, S. L., Dreher, M. R., & Lewis, A. L. (2017). Characterization of a novel intrinsically radiopaque Drug-eluting Bead for image-guided therapy: DC Bead LUMI™. Journal of Controlled Release, 250, 36–47. View Source
